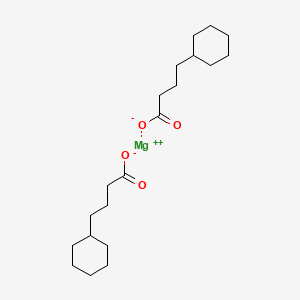
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different fields of research and industry. This particular compound is characterized by its two phenyl groups attached to the tetrazine ring, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methylating agents. One common method is the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it to dihydrotetrazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Functionalized tetrazine derivatives with different substituents on the phenyl rings.
Applications De Recherche Scientifique
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- involves its ability to act as a diene in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with dienophiles, which can be used for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or interacting with other organic compounds in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl group, making it less reactive in certain reactions.
3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: Contains amino groups, which significantly alter its chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in electronic materials.
Uniqueness
1,2,4,5-Tetrazine, 1,4-dihydro-1-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which enhances its reactivity and versatility in various chemical reactions. The presence of both phenyl and methyl groups allows for a broader range of applications compared to its analogs.
Propriétés
Numéro CAS |
35401-80-0 |
|---|---|
Formule moléculaire |
C15H14N4 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
2-methyl-3,6-diphenyl-1H-1,2,4,5-tetrazine |
InChI |
InChI=1S/C15H14N4/c1-19-15(13-10-6-3-7-11-13)17-16-14(18-19)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
Clé InChI |
NWSLGTNNYUDULG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)


![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)





